Methyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate is a useful research compound. Its molecular formula is C19H18N2O2S and its molecular weight is 338.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Condensation of appropriate starting materials.
- Cyclization to form the thienoisoquinoline core.
- Functional group transformations to achieve the desired structure.
These steps require careful optimization regarding reaction conditions such as temperature and solvent choice to ensure high yields and purity .
- Molecular Formula : C19H20N2O2S
- Molecular Weight : 338.42 g/mol
- Structural Features : The compound features a thienoisoquinoline structure which is crucial for its biological activity .
Anticancer Properties
Recent studies have demonstrated that derivatives of tetrahydrothieno[2,3-c]isoquinolines exhibit potent anticancer activity. For instance:
- Cell Lines Tested : The compound was assessed against various tumor cell lines including HEPG2 (liver cancer) and HCT116 (colon cancer).
- IC50 Values : Compound 3 (a derivative) showed significant antiproliferative activity with IC50 values indicating effective inhibition of cancer cell growth .
Mechanism of Action :
- The compound causes cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells. Flow cytometry analysis indicated a 50-fold increase in apoptosis in HEPG2 cells treated with this compound .
Case Studies and Experimental Data
A recent study synthesized new derivatives and evaluated their biological activities:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 3 | HEPG2 | 5.4 | Induces apoptosis; G2/M phase arrest |
Compound 9c | HCT116 | 4.8 | Similar apoptotic effects |
The binding affinities of these compounds to specific molecular targets were assessed through molecular docking studies, revealing potential interactions with enzymes such as RET .
Future Directions
Given its unique structural characteristics and observed biological activities, this compound represents a valuable candidate for further pharmacological exploration. Ongoing research is aimed at elucidating its full therapeutic potential and optimizing its efficacy against various cancers and microbial infections.
Properties
IUPAC Name |
methyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-19(22)17-15(20)14-12-9-5-6-10-13(12)16(21-18(14)24-17)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUTZYDIZYOOSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=C(C3=C2CCCC3)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.